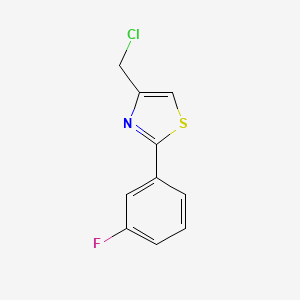

4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a fluorophenyl group attached to the thiazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-thiazole typically involves the reaction of 3-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole compound. The reaction conditions usually require heating and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions

4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to remove or alter specific functional groups within the molecule.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a carboxylated thiazole.

科学的研究の応用

Chemical Synthesis and Derivatives

The synthesis of 4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-thiazole can be achieved through several methods, including the Hantzsch thiazole synthesis. This method involves the reaction of substituted phenyl compounds with thiourea and halogenated carbonyl compounds to yield thiazole derivatives. The compound is often synthesized in conjunction with other thiazole derivatives to explore structure-activity relationships (SAR) that enhance biological efficacy .

Biological Activities

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that certain thiazole compounds possess antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and gram-negative strains like Chromobacterium violaceum . The minimum inhibitory concentration (MIC) values for these compounds typically range from 100–400 µg/ml, indicating moderate antibacterial potency compared to standard antibiotics .

Anti-inflammatory Effects

Thiazole compounds are also being explored for their anti-inflammatory properties. Research has demonstrated that derivatives of thiazole can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response. The anti-inflammatory activity is often assessed using in vivo models where paw edema is measured after treatment with thiazole derivatives . The presence of specific substituents on the thiazole ring can enhance this activity, making these compounds promising candidates for developing new anti-inflammatory medications.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For example, various thiazole-integrated compounds have shown efficacy against different cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). One study reported an IC50 value of 5.71 µM for a thiazole-pyridine hybrid against breast cancer cells, indicating stronger activity than traditional chemotherapeutics like 5-fluorouracil . The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicated that while some derivatives showed promising antibacterial effects, they were generally less effective than established antibiotics like chloramphenicol. Notably, two compounds exhibited MIC values comparable to standard treatments against Enterococcus faecalis .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory effects of newly synthesized thiazole derivatives, researchers administered these compounds to animal models subjected to carrageenan-induced paw edema. The results demonstrated a significant reduction in edema volume compared to control groups, suggesting a strong anti-inflammatory effect attributable to the thiazole core structure .

作用機序

The mechanism of action of 4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorophenyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

類似化合物との比較

Similar Compounds

4-(4-Amino-3-fluorophenyl)morpholin-3-one: Similar in structure due to the presence of a fluorophenyl group.

2-(3-Fluorophenyl)-1,3-thiazole: Lacks the chloromethyl group but shares the thiazole core.

4-(Methylthio)-2-(3-fluorophenyl)-1,3-thiazole: Contains a methylthio group instead of a chloromethyl group.

Uniqueness

4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-thiazole is unique due to the combination of its chloromethyl and fluorophenyl groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for designing new molecules with specific chemical and biological activities.

生物活性

4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-thiazole is a compound belonging to the thiazole class, which is known for its diverse biological activities. Thiazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting its synthesis, biological evaluations, and potential therapeutic implications.

Synthesis

The compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves the formation of the thiazole ring followed by chloromethylation and fluorination. The synthetic pathway is crucial as it influences the biological activity of the final product.

Antimicrobial Activity

Thiazole derivatives are renowned for their antimicrobial properties. In vitro studies have shown that this compound exhibits significant antibacterial activity against various pathogens:

- Against Gram-positive bacteria : The compound demonstrated effective inhibition against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL.

- Against Gram-negative bacteria : It also showed activity against Escherichia coli and Pseudomonas aeruginosa, although with higher MIC values compared to Gram-positive strains .

Table 1 summarizes the antimicrobial efficacy of this compound against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 - 32 |

| Escherichia coli | 32 - 64 |

| Pseudomonas aeruginosa | 64 - 128 |

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. Preliminary studies indicated moderate effectiveness against Candida albicans and other fungal strains, with MIC values suggesting potential as an antifungal agent .

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole derivatives. The compound has shown cytotoxic effects in various cancer cell lines:

- MT-4 Tumor Cells : Exhibited significant cytotoxicity with IC50 values in the micromolar range.

- Mechanism of Action : The cytotoxic effects are believed to be mediated by inducing apoptosis and inhibiting cell proliferation through various signaling pathways .

Case Studies

Several case studies have documented the biological activity of thiazole derivatives similar to this compound:

- Study on Antimicrobial Activity : A study reported that thiazole derivatives with halogen substitutions exhibited enhanced antibacterial activity due to increased electrophilicity. The presence of chlorine and fluorine atoms was found to be crucial in enhancing the interaction with bacterial targets .

- Cytotoxicity Studies : In a comparative study involving various thiazole compounds, those with electron-withdrawing groups showed superior cytotoxicity against cancer cell lines compared to their non-substituted counterparts. This suggests that structural modifications can significantly influence biological activity .

特性

IUPAC Name |

4-(chloromethyl)-2-(3-fluorophenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNS/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQPDCSXJHWFCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。